molecular formula C10H16BaO5 B3342447 Barium acetylacetonate hydrate CAS No. 206752-34-3

Barium acetylacetonate hydrate

Cat. No.: B3342447
CAS No.: 206752-34-3
M. Wt: 353.56 g/mol
InChI Key: HYRVTHFPMWHAEG-SUKNRPLKSA-L
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Description

Barium acetylacetonate hydrate is a coordination compound with the chemical formula Ba(C₅H₇O₂)₂·xH₂O. It is the barium ion complex of the acetylacetonate anion. This compound is typically encountered as an ill-defined hydrate, which is consistent with the high coordination number characteristic of barium . This compound is a white solid that is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of barium acetylacetonate hydrate typically involves the reaction of barium salts with acetylacetone in an aqueous or alcoholic medium. The general procedure includes dissolving barium chloride or barium nitrate in water, followed by the addition of acetylacetone. The pH of the solution is then adjusted to neutral or slightly basic using a base such as sodium hydroxide or ammonium hydroxide. The resulting precipitate is filtered, washed, and dried to obtain this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then subjected to various purification steps, including recrystallization and drying, to obtain the final compound.

Chemical Reactions Analysis

Types of Reactions: Barium acetylacetonate hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form barium oxide and other by-products.

    Reduction: It can be reduced under specific conditions to yield barium metal and acetylacetone.

    Substitution: The acetylacetonate ligands can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Ligand exchange reactions often involve the use of other β-diketones or chelating agents.

Major Products:

    Oxidation: Barium oxide and acetylacetone derivatives.

    Reduction: Barium metal and acetylacetone.

    Substitution: New barium complexes with different ligands.

Scientific Research Applications

Barium acetylacetonate hydrate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of barium acetylacetonate hydrate involves the coordination of the barium ion with the acetylacetonate ligands. The barium ion forms a chelate ring with the oxygen atoms of the acetylacetonate anion, resulting in a stable complex. This coordination enhances the reactivity of the barium ion, making it suitable for various catalytic and synthetic applications .

Comparison with Similar Compounds

  • Calcium acetylacetonate
  • Strontium acetylacetonate
  • Magnesium acetylacetonate

Comparison: Barium acetylacetonate hydrate is unique due to its high coordination number and the stability of its complex. Compared to calcium and strontium acetylacetonates, this compound exhibits higher thermal stability and reactivity, making it more suitable for high-temperature applications and as a precursor in the synthesis of advanced materials .

Properties

IUPAC Name

barium(2+);(Z)-4-oxopent-2-en-2-olate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H8O2.Ba.H2O/c2*1-4(6)3-5(2)7;;/h2*3,6H,1-2H3;;1H2/q;;+2;/p-2/b2*4-3-;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYRVTHFPMWHAEG-SUKNRPLKSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O.[Ba+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].O.[Ba+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BaO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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